![molecular formula C24H18N4O2S2 B11039048 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone](/img/structure/B11039048.png)
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone
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Overview
Description
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone involves multiple steps, typically starting with the preparation of the benzothiazole and pyrimidinone intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide, followed by oxidation. The pyrimidinone core is often prepared via the condensation of appropriate aldehydes with urea or thiourea under acidic conditions. The final step involves the coupling of the benzothiazole and pyrimidinone intermediates through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate .
Chemical Reactions Analysis
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole sulfur atom, using nucleophiles like amines or thiols
Scientific Research Applications
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of GABA receptors and voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excitability . Additionally, its potential anticancer activity may involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenoxyanilino)-4(3H)-pyrimidinone include:
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds share the benzothiazole moiety and have shown similar anticonvulsant activity.
3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds also contain the benzothiazole group and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its combination of the benzothiazole, phenoxyaniline, and pyrimidinone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H18N4O2S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-phenoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H18N4O2S2/c29-22-14-17(15-31-24-27-20-8-4-5-9-21(20)32-24)26-23(28-22)25-16-10-12-19(13-11-16)30-18-6-2-1-3-7-18/h1-14H,15H2,(H2,25,26,28,29) |
InChI Key |
WLBFURDXZOHKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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